(2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine
Description
Properties
IUPAC Name |
(2-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-11-8(4-9)6-5-12-3-2-7(6)10-11/h2-5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAPWQUFZZGJCEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2COCCC2=N1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The preparation of this compound typically involves:
- Construction of the tetrahydropyrano[4,3-c]pyrazole core via cyclization reactions.
- Introduction of the methanamine group at the 3-position of the pyrazole ring.
- Optimization of reaction conditions to maximize yield and purity.
A key approach is the use of cyclocondensation reactions involving hydrazine derivatives with suitable keto or ester precursors, followed by functional group transformations to introduce the amine moiety.
Detailed Preparation Methodology
Stepwise Synthesis of the Pyrano[4,3-c]pyrazole Core
A robust method for synthesizing the related 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid has been reported, which can be adapted for the methanamine derivative with appropriate modifications.
| Step | Reaction Description | Reagents and Conditions | Outcome |
|---|---|---|---|
| 1 | Reaction of tetrahydropyranone with diethyl oxalate | In tetrahydrofuran solvent, under argon atmosphere, at −70 to −80 °C, catalyzed by lithium bis(trimethylsilyl)amide | Formation of 2-oxo-2-(4-oxo-tetrahydro-2H-pyran-3-yl) ethyl acetate intermediate |
| 2 | Cyclization with hydrazine hydrate | Dissolution of intermediate in glacial acetic acid, reaction at 20–30 °C overnight | Formation of 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid ethyl ester |
| 3 | Hydrolysis | Treatment with aqueous lithium hydroxide in ethanol at 40–60 °C | Conversion to 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid |
This method achieves a total yield of approximately 65% with high purity (99%), relying on mild reaction conditions and simple purification steps without requiring complicated chromatography.
Introduction of the Methanamine Group
While the above method focuses on the carboxylic acid derivative, the preparation of the methanamine substituent at the 3-position can be achieved by subsequent functional group transformation:
- Reduction of the carboxylic acid or ester group to the corresponding aldehyde or alcohol.
- Conversion to the amine via reductive amination or amide intermediate reduction.
Alternatively, direct synthesis of the methanamine derivative can be pursued by:
- Using hydrazine derivatives bearing amine substituents during the cyclization step.
- Employing multicomponent reactions that incorporate amine nucleophiles.
Literature on pyrazole derivatives indicates that hydrazine hydrate is a common nucleophile for ring closure, and modifications of hydrazine can introduce amine functionalities.
Reaction Conditions and Optimization
| Parameter | Recommended Range | Notes |
|---|---|---|
| Solvent | Tetrahydrofuran (THF), Glacial Acetic Acid, Ethanol | THF used for initial reaction; acetic acid for cyclization; ethanol for hydrolysis |
| Temperature | −70 to −80 °C (step 1), 20–30 °C (step 2), 40–60 °C (step 3) | Low temperature for initial condensation to control reactivity |
| Catalyst | Lithium bis(trimethylsilyl)amide | Facilitates enolate formation and reaction with diethyl oxalate |
| Reaction Time | 30 min to 2 h (step 1), overnight (step 2), 2–3 h (step 3) | Ensures complete conversion monitored by TLC |
| pH Adjustment | pH 2–3 (acidification), pH 8–9 (neutralization) | Controlled acid-base workup for extraction and purification |
Purification and Yield
Alternative and Green Synthetic Approaches
Recent advances in pyrano[2,3-c]pyrazole derivatives emphasize green chemistry principles such as:
- Multicomponent reactions combining all reactants in one pot.
- Use of benign catalysts and solvents (e.g., water, solvent-free conditions).
- Energy-efficient methods like microwave or ultrasound-assisted synthesis.
While these methods are more general for pyrano-pyrazoles, adaptation to the specific compound may improve sustainability and efficiency.
Summary Table of Preparation Methods
| Method Step | Reagents | Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|
| 1. Condensation | Tetrahydropyranone, Diethyl oxalate, Lithium bis(trimethylsilyl)amide | THF, −70 to −80 °C, 30–120 min | Intermediate | - | Argon atmosphere, low temperature |
| 2. Cyclization | Hydrazine hydrate, Glacial acetic acid | 20–30 °C, overnight | Intermediate | - | Stirring, pH adjustment with sodium carbonate |
| 3. Hydrolysis | Lithium hydroxide aqueous solution, Ethanol | 40–60 °C, 2–3 h | 65 (overall) | 99 | Acidification, filtration, drying |
Research Findings and Advantages
- The method uses inexpensive and readily available raw materials (tetrahydropyranone and diethyl oxalate).
- Mild reaction conditions minimize side reactions and degradation.
- Simple post-treatment steps reduce operational complexity.
- High yield and purity make the method suitable for industrial scale-up.
- Avoids harsh reagents and complicated chromatographic separations.
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methanamine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Alkylated derivatives.
Scientific Research Applications
(2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antiproliferative properties.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Compounds
Structural and Functional Group Variations
The methyl-substituted compound is part of a broader class of pyrano-pyrazole derivatives. Key structural analogs include:
a) Ethyl-Substituted Derivative: (2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol
- Molecular Formula : C₁₀H₁₇N₃O
- Key Differences: Replacement of the methyl group with an ethyl chain (C₂H₅) at the 2-position and a methanol group instead of methanamine.
- Safety guidelines emphasize handling precautions (e.g., avoiding heat/sparks), suggesting reactivity or stability concerns .
b) Propynyl-Substituted Derivative: (2-(Prop-2-yn-1-yl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine
- Molecular Formula : C₁₁H₁₅N₃O
- Commercial Status: Actively marketed by biotechnology firms, with pricing ranging from ¥1,080 to ¥4,150 per unit (2024–2025 data) .
Functional Implications of Substituents
- Methyl Group: Compact and non-polar, but discontinuation hints at synthetic or stability limitations.
- Ethyl Group : Balances lipophilicity and steric bulk, though safety data imply handling challenges.
- Propynyl Group : Introduces reactivity (alkyne moiety) for conjugation or targeted drug design, justifying its higher cost .
Biological Activity
(2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine is a compound that belongs to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound through various studies, including its pharmacological effects and potential therapeutic applications.
Structural Information
- Molecular Formula : CHNO
- Molecular Weight : 153.18 g/mol
- CAS Number : 1513130-41-0
- SMILES : CN1C(=C2COCCC2=N1)N
Anticancer Activity
Recent literature highlights the anticancer potential of various pyrazole derivatives. For instance:
- A study indicated that certain pyrazole compounds exhibited significant cytotoxicity against cancer cell lines such as MCF7 and NCI-H460 with IC values ranging from 0.01 µM to 42.30 µM .
- Pyrazole derivatives have been reported to inhibit key cellular pathways associated with cancer proliferation and survival, including Aurora-A kinase and CDK inhibition .
Anti-inflammatory Effects
Pyrazole-based compounds have also been recognized for their anti-inflammatory properties:
- Some derivatives demonstrated IC values comparable to standard anti-inflammatory drugs (e.g., diclofenac sodium), indicating their potential as therapeutic agents in inflammatory conditions .
Table 1: Biological Activity of Related Pyrazole Compounds
| Compound Name | Cell Line Tested | IC (µM) | Activity Type |
|---|---|---|---|
| Compound A | MCF7 | 0.01 | Anticancer |
| Compound B | NCI-H460 | 0.03 | Anticancer |
| Compound C | Hep-2 | 3.25 | Cytotoxic |
| Compound D | A549 | 26 | Antitumor |
| Compound E | Various | 54.65 | Anti-inflammatory |
Case Studies
- Study on Pyrazole Derivatives : A comprehensive review discussed the synthesis and biological evaluation of various pyrazole derivatives, emphasizing their anticancer and anti-inflammatory activities. Specific compounds showed significant inhibitory effects on cancer cell growth and inflammation markers .
- Mechanistic Insights : Research into the mechanisms of action revealed that pyrazole derivatives could induce apoptosis in cancer cells by targeting specific signaling pathways such as the PI3K/Akt pathway .
Q & A
Basic Research Questions
Q. What are common synthetic routes for preparing (2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine?
- Methodological Answer : The synthesis typically involves cyclocondensation of hydrazine derivatives with cyclic ketones or aldehydes. For example, hydrazines react with substituted pyranones to form the pyrano-pyrazole core, followed by functionalization of the methanamine group. Tosyl chloride in pyridine has been used to activate hydroxyl groups for substitution reactions (e.g., conversion of ethanolamine derivatives to ethanamine analogs) . Alternative routes include reductive amination of ketones or aldehydes using sodium cyanoborohydride in methanol under controlled pH .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR identify substituent positions and confirm ring fusion patterns (e.g., distinguishing pyrano-pyrazole protons from methanamine protons) .
- FTIR : Detects functional groups like NH (~3300 cm) and C-N stretches (~1250 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula and fragmentation patterns, particularly for the bicyclic system .
Q. How is the purity of this compound validated in synthetic workflows?
- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient elution is standard. Purity thresholds >95% are typical for pharmacological studies. Thin-layer chromatography (TLC) with ninhydrin staining can preliminarily confirm amine functionality .
Advanced Research Questions
Q. How can regioselectivity challenges in pyrano-pyrazole synthesis be addressed?
- Methodological Answer : Regioselectivity is influenced by substituent electronic effects and reaction conditions. For example, electron-withdrawing groups on the pyranone ring favor nucleophilic attack at the α-position. Computational modeling (DFT) predicts reactive sites, while temperature control (e.g., 0–5°C for kinetically controlled reactions) minimizes side products .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, solvent polarity). Standardize protocols using:
- Dose-Response Curves : Test across a wide concentration range (nM–μM) to identify EC/IC values.
- Positive Controls : Compare with structurally validated agonists/antagonists (e.g., known serotonin receptor ligands for activity benchmarking) .
Q. How can computational methods predict interactions between this compound and biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model binding poses with receptors (e.g., GPCRs or kinases). Validate with MD simulations (GROMACS) to assess binding stability .
- QSAR Models : Coramine substituent parameters (e.g., logP, polar surface area) with activity data to prioritize derivatives for synthesis .
Q. What mechanistic insights explain its reactivity in nucleophilic substitution reactions?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
